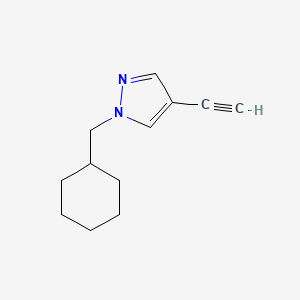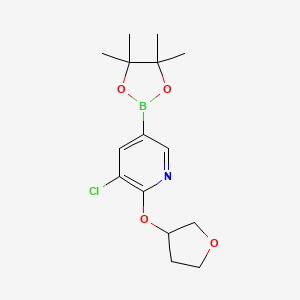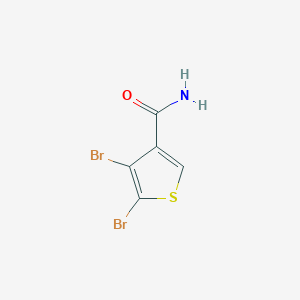![molecular formula C10H12BrN3 B12074899 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 7th position and an isobutyl group at the 1st position. This compound is part of the broader class of benzotriazoles, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isobutyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the benzotriazole core, followed by the introduction of the isobutyl group and subsequent bromination. The reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 7-amino-1-isobutyl-1H-benzo[d][1,2,3]triazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is used as a building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds. It is also employed in the development of new materials with specific electronic properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including anticancer, antiviral, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of corrosion inhibitors, dyes, and polymers. Its unique structure allows for the modification of material properties, enhancing performance and durability.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1H-Benzotriazole: Lacks the bromine and isobutyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.
7-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but without the isobutyl group, affecting its solubility and reactivity.
1-Isobutyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can influence its electronic properties and reactivity.
Uniqueness: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and isobutyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H12BrN3 |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
7-bromo-1-(2-methylpropyl)benzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-7(2)6-14-10-8(11)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
NOXCFZGBZXVFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=C(C=CC=C2Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)





![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)

